

Angustine Alkaloid: A Technical Guide to its Natural Sources and Discovery

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Compound of Interest

Compound Name:	Angustine
CAS No.:	40041-96-1
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Abstract

This technical guide provides a comprehensive overview of the **angustine** alkaloid, a bioactive compound with potential therapeutic applications. The document details its natural origins, historical discovery, and available data on its biological activity. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This guide consolidates the current knowledge on **angustine**, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key information through diagrams to facilitate a deeper understanding of this promising alkaloid.

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. They are most often found in plants, but also occur in animals, fungi, and bacteria. Many alkaloids have potent physiological effects on humans and other animals, and some are used as pharmaceuticals, recreational drugs, or in traditional medicine. **Angustine** is

a corynanthe-type indole alkaloid that has been identified in several plant species. Its discovery and biological activities have been subjects of scientific inquiry, suggesting its potential as a lead compound for drug discovery. This guide aims to provide an in-depth technical summary of the existing research on **angustine**.

Natural Sources of Angustine

Angustine has been isolated from several plant species, primarily within the Loganiaceae and Rubiaceae families. The most well-documented source is *Strychnos angustiflora*.

Plant Species	Family	Plant Part	Reference
<i>Strychnos angustiflora</i>	Loganiaceae	Leaves	[1]
<i>Strychnos johnsonii</i>	Loganiaceae	Not specified	[2]
<i>Cephalanthus natalensis</i>	Rubiaceae	Not specified	[2]
<i>Mitragyna inermis</i>	Rubiaceae	Roots and Fruits	[3]

Table 1: Natural Sources of the **Angustine** Alkaloid

Quantitative Data

The yield of **angustine** from its natural sources has been reported as "low," though specific quantitative data is scarce in publicly available literature.[1] One study on the cytotoxicity of **angustine** provides an LD50 value against brine shrimp (*Artemia salina*), which offers a measure of its biological potency.[3]

Biological Test	Organism	Result	Reference
Cytotoxicity Assay	<i>Artemia salina</i> (brine shrimp)	LD50 = 3.24 µg/mL	[3]

Table 2: Quantitative Biological Activity of **Angustine**

Discovery and Characterization

The initial discovery and structural elucidation of **angustine** can be traced back to a Master of Science thesis from 1973.

- Discoverer: Au Tak-yan, Francis
- Year of Discovery: 1973
- Institution: The University of Hong Kong
- Original Source Material: Leaves of *Strychnos angustiflora* Benth^[1]

The thesis, titled "Structures of Indole Alkaloids from *Strychnos angustiflora*", described the isolation of three orange-colored alkaloids: angustoline, **angustine**, and angustidine.^[1] The structure of **angustine** was determined to have the molecular formula C₂₀H₁₅N₃O.^[1]

Experimental Protocols

While the full, detailed experimental protocol from the original 1973 thesis is not readily available, a general procedure for the extraction and isolation of alkaloids from *Strychnos* species can be outlined based on established methods. The following is a plausible, reconstructed protocol for the isolation of **angustine** from the leaves of *Strychnos angustiflora*.

General Alkaloid Extraction from *Strychnos* Leaves

This protocol is based on common acid-base extraction techniques for alkaloids.

Materials:

- Dried and powdered leaves of *Strychnos angustiflora*
- Methanol or Ethanol
- Hydrochloric acid (HCl), 10% solution
- Ammonia solution (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
- Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
- Anhydrous sodium sulfate (Na₂SO₄)

- Rotary evaporator
- Separatory funnel
- Filter paper
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates (silica gel)
- Appropriate solvents for chromatography (e.g., mixtures of chloroform, methanol, ethyl acetate)

Procedure:

- **Extraction:** Macerate the powdered leaves in methanol or ethanol for an extended period (e.g., 24-48 hours) at room temperature. Repeat the extraction process multiple times to ensure complete extraction of the alkaloids.
- **Acidification:** Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. Dissolve the crude extract in a 10% HCl solution. This step protonates the basic alkaloids, making them soluble in the aqueous acidic solution.
- **Filtration:** Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.
- **Basification:** Transfer the acidic aqueous solution to a separatory funnel and basify by adding ammonia solution or sodium carbonate solution until the pH is alkaline (typically pH 9-10). This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
- **Solvent Extraction:** Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic extract under reduced

pressure to yield the crude alkaloid mixture.

Chromatographic Purification of Angustine

- **Column Chromatography:** Subject the crude alkaloid mixture to column chromatography on silica gel. Elute the column with a gradient of increasingly polar solvents (e.g., starting with pure chloroform and gradually adding methanol).
- **Fraction Collection and TLC Analysis:** Collect fractions and monitor the separation using thin-layer chromatography (TLC). Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent). Combine the fractions containing the compound of interest (**angustine**).
- **Recrystallization:** Further purify the isolated **angustine** by recrystallization from a suitable solvent system to obtain the pure crystalline compound.

Characterization

The structure of the purified **angustine** can be confirmed using modern spectroscopic techniques:

- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR):** To elucidate the detailed chemical structure.
- **Infrared (IR) Spectroscopy:** To identify functional groups.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** To observe the electronic absorption properties.

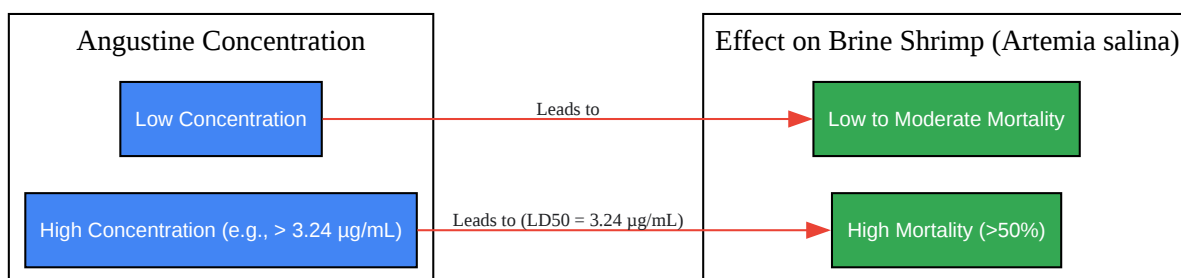
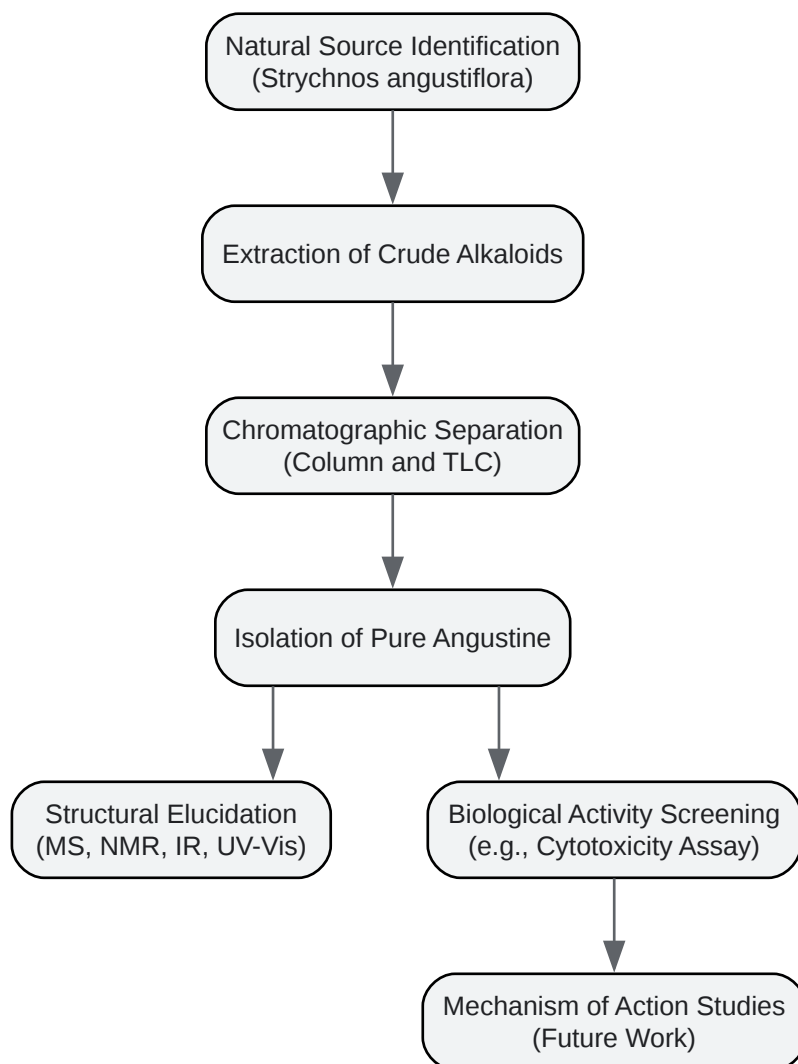
Biological Activity and Mechanism of Action

The biological activities of **angustine** are not extensively studied. However, initial research indicates cytotoxic properties. A study demonstrated that **angustine** exhibited significant toxicity against brine shrimp (*Artemia salina*) with a lethal dose 50 (LD50) of 3.24 µg/mL.[3] This level of toxicity is noteworthy when compared to the known anticancer alkaloid berberine hydrochloride (LD50 = 26 µg/mL against the same organism).[3]

The specific mechanism of action and the signaling pathways through which **angustine** exerts its cytotoxic effects have not yet been elucidated. Further research, including in vitro studies on cancer cell lines and receptor binding assays, is required to understand its molecular targets and potential therapeutic applications.

Visualizations

Logical Workflow for Angustine Discovery and Study



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